Naloxazone

Irreversible antagonism Radioligand binding Wash-resistant

Naloxazone is a hydrazone derivative of naloxone that functions as an irreversible antagonist with selectivity for the μ1 subtype of the μ-opioid receptor. Unlike its parent compound naloxone—a competitive, reversible antagonist—naloxazone forms a covalent bond to the active site of the μ-opioid receptor, resulting in prolonged and wash-resistant receptor blockade both in vitro and in vivo.

Molecular Formula C19H23N3O3
Molecular Weight 341.4 g/mol
Cat. No. B1237472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaloxazone
Synonymsnaloxazone
naloxone-6-hydrazone
Molecular FormulaC19H23N3O3
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC=CCN1CCC23C4C(=NN)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O
InChIInChI=1S/C19H23N3O3/c1-2-8-22-9-7-18-15-11-3-4-13(23)16(15)25-17(18)12(21-20)5-6-19(18,24)14(22)10-11/h2-4,14,17,23-24H,1,5-10,20H2/b21-12-/t14-,17+,18+,19-/m1/s1
InChIKeyXQQRNWNMEFUSMN-YSMUJFHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naloxazone for Research: What Sets This Irreversible μ1-Opioid Antagonist Apart


Naloxazone is a hydrazone derivative of naloxone that functions as an irreversible antagonist with selectivity for the μ1 subtype of the μ-opioid receptor . Unlike its parent compound naloxone—a competitive, reversible antagonist—naloxazone forms a covalent bond to the active site of the μ-opioid receptor, resulting in prolonged and wash-resistant receptor blockade both in vitro and in vivo . This covalent mechanism enables the durable inactivation of high-affinity μ1 binding sites without affecting low-affinity binding populations, making it a foundational pharmacological tool for dissecting opioid receptor heterogeneity and μ1-mediated physiology .

Naloxazone vs. Naloxone: Why Irreversibility Matters in Opioid Receptor Research


Generic substitution with reversible antagonists like naloxone or naltrexone fails to recapitulate the experimental outcomes achievable with naloxazone due to fundamental mechanistic and pharmacokinetic divergence. Naloxone binds reversibly and is rapidly cleared (t½ ≈ 1–1.5 hr), whereas naloxazone's covalent bond formation yields wash-resistant receptor inactivation that persists for days . This irreversible occupancy eliminates the confounding effects of ligand washout, dissociation kinetics, and competitive equilibrium that limit the utility of reversible antagonists in ex vivo binding assays, prolonged functional studies, or models requiring sustained μ1 receptor silencing . Furthermore, naloxazone's selectivity for the high-affinity μ1 binding site distinguishes it from broad-spectrum alkylating agents like β-FNA, which indiscriminately block all μ-mediated actions . Substituting naloxazone with a reversible antagonist or a non-selective irreversible agent would fundamentally alter the pharmacological phenotype and compromise the interpretability of μ1 subtype-specific experiments.

Naloxazone Quantitative Differentiation: Comparator Evidence for Procurement Decisions


Irreversible, Wash-Resistant μ-Opioid Receptor Blockade: Naloxazone vs. Naloxone

Naloxazone produces a wash-resistant, irreversible blockade of μ-opioid receptor binding in vitro that distinguishes it fundamentally from the reversible antagonist naloxone. Incubation of rat brain homogenates with 1–10 μM naloxazone followed by extensive washing (four cycles) resulted in a 40–60% loss of specific [³H]naloxone binding, whereas identical wash procedures removed 100% of comparable concentrations of naloxone . This irreversible binding is selective for high-affinity (μ1) sites; Scatchard analysis after naloxazone treatment revealed selective loss of high-affinity binding with minimal effect on low-affinity sites . Notably, under assay conditions that prevent azine formation, naloxazone at concentrations up to 2000 nM failed to produce any wash-resistant inhibition of [³H]dihydromorphine or [³H]DADL binding, indicating that the irreversible action observed under standard conditions is attributable to in situ conversion to naloxonazine .

Irreversible antagonism Radioligand binding Wash-resistant μ1 receptor

Prolonged In Vivo Duration of Action: Naloxazone vs. Naloxone

Naloxazone produces a prolonged in vivo antagonist effect that persists for days, contrasting sharply with the short-acting reversible antagonist naloxone (duration of action: 30–60 min; t½: 1–1.5 hr) . In vivo administration of naloxazone to mice produces inhibition of ex vivo [³H]opiate binding that lasts up to 3 days, with complete return to control binding levels by day 3 . At 24 hr post-administration, naloxazone treatment produces an 11-fold increase in the ED50 for morphine analgesia in both tail-flick and writhing assays, without altering the LD50 for morphine lethality . The ED50 shift is time-dependent, returning to control values in parallel with recovery of high-affinity binding sites over the 3-day period .

Duration of action In vivo pharmacology Analgesia ED50

Potency Comparison: Naloxonazine Exhibits 20- to 40-Fold Greater Irreversible Potency than Naloxazone In Vitro

Naloxazone is approximately 20- to 40-fold less potent as an irreversible antagonist in vitro compared to its azine dimer, naloxonazine, which forms spontaneously from naloxazone in acidic solution . Under assay conditions that prevent azine formation, naloxazone at concentrations up to 2000 nM produces no detectable wash-resistant inhibition of [³H]dihydromorphine or [³H]DADL binding . In contrast, naloxonazine produces potent, dose-dependent, wash-resistant inhibition detectable at concentrations as low as 10 nM, with 50 nM completely abolishing high-affinity binding . Approximately 35% of naloxazone spontaneously rearranges to naloxonazine in acidic solution, and the irreversible actions historically attributed to naloxazone are now understood to be mediated largely by this in situ conversion product .

Irreversible antagonist Structure-activity relationship Potency Naloxonazine

Functional Selectivity: Naloxazone Reveals Second Receptor Site in Guinea Pig Ileum

Naloxazone pretreatment in the guinea pig ileum (GPI) in vitro reveals a second functional opioid receptor site that is not detectable with naloxone alone, providing functional evidence for receptor heterogeneity . In untreated GPI, naloxone antagonism of the agonist BW 942C yielded a Schild pKB of 8.34 ± 0.08 and slope of 1.0 ± 0.04, consistent with simple competitive antagonism at a single receptor site . Following pretreatment with 3 × 10⁻⁶ M naloxazone, naloxone antagonism remained consistent with a single site (pKB 8.0 ± 0.06; slope 0.88 ± 0.03) . However, following pretreatment with a higher concentration of 10⁻⁴ M naloxazone, Schild analysis produced a pA2 of 6.23 ± 0.20 and slope of 0.55 ± 0.08—values inconsistent with simple competitive antagonism at a single site. Modeled curves indicated that the data were consistent with action at two receptor sites with naloxone pKB values of approximately 8.3 and approximately 6.0 .

Functional selectivity Opioid receptor subtypes Guinea pig ileum Schild analysis

μ1 Subtype Selectivity: Naloxazone vs. β-FNA in Opioid Receptor Subtype Discrimination

Naloxazone demonstrates selective blockade of the μ1 receptor subtype, distinguishing it from the broad-spectrum μ antagonist β-funaltrexamine (β-FNA), which blocks all μ-mediated actions non-selectively . While β-FNA antagonizes all μ actions with similar potencies (ID50 values of 12.1, 11.3, and 12.3 mg/kg across multiple endpoints), naloxazone and its azine derivative naloxonazine exhibit greater selectivity for μ1-mediated effects . In mice pretreated with naloxazone, the analgesic ED50 shift varies substantially across opioid drugs—ranging from 12-fold for morphine to 4-fold for d-Ala²-d-Leu⁵-enkephalin—indicating differential μ1 dependence among agonists . This selectivity profile enables the pharmacological isolation of μ1-mediated physiology (e.g., supraspinal analgesia) from μ2-mediated actions (e.g., respiratory depression, gastrointestinal motility) .

μ1 receptor Receptor subtype Selectivity β-FNA

In Vivo Functional Dissection: Naloxazone Differentiates Analgesic vs. Lethal Morphine Effects

Naloxazone pretreatment in vivo produces a striking dissociation between the analgesic and lethal effects of morphine, providing functional evidence that distinct receptor populations mediate these outcomes . In mice pretreated with naloxazone, the ED50 for morphine analgesia increased 11-fold at 24 hr post-treatment, yet the LD50 for morphine lethality remained unchanged . This dissociation was time-dependent: as high-affinity [³H]opiate binding returned to control levels over 3 days, the morphine ED50 for analgesia returned to control values, confirming that the analgesic effect is selectively mediated by the high-affinity (μ1) binding sites inactivated by naloxazone . The lethal effects of morphine appear to be mediated by receptor populations that are not targeted by naloxazone, likely low-affinity μ2 sites or non-μ opioid receptors .

Analgesia Lethality μ1 receptor Therapeutic index

High-Value Naloxazone Applications: From μ1 Receptor Mapping to Functional Subtype Dissection


Ex Vivo μ1 Receptor Occupancy and Binding Site Quantification

Naloxazone's wash-resistant, irreversible binding enables the ex vivo quantification of μ1 receptor occupancy following in vivo administration. Researchers can administer naloxazone to animals, sacrifice at defined time points, and perform [³H]opiate radioligand binding on extensively washed brain membranes to quantify the proportion of high-affinity μ1 sites inactivated . This approach circumvents the ligand dissociation and equilibrium artifacts that confound occupancy measurements with reversible antagonists, providing a direct readout of μ1 site availability over the 3-day time course of naloxazone action .

Functional μ1/μ2 Subtype Dissection in Analgesia and Physiological Studies

Naloxazone is the definitive tool for pharmacologically isolating μ1-mediated functions from μ2-mediated actions in vivo. By pretreating animals with naloxazone (which selectively inactivates μ1 sites), researchers can determine whether a given opioid effect—such as supraspinal analgesia, respiratory depression, or gastrointestinal transit inhibition—is mediated by μ1 or μ2 receptors . The 11-fold rightward shift in morphine analgesic ED50 without concomitant change in LD50 provides a quantitative benchmark for validating μ1-selective phenotypes in genetically modified animals or novel compound screening . This application is foundational for studies aiming to develop μ-biased ligands with improved therapeutic indices.

In Vitro Functional Unmasking of Opioid Receptor Heterogeneity in Native Tissues

Naloxazone pretreatment of isolated tissue preparations (e.g., guinea pig ileum, vas deferens) enables the functional detection of multiple opioid receptor subtypes that are not resolvable using reversible antagonists alone . Following incubation with 10⁻⁴ M naloxazone and washout, Schild analysis of naloxone antagonism reveals a two-site model (pKB values ≈8.3 and ≈6.0) that is masked in untreated tissues . This approach is valuable for pharmacologists studying opioid receptor heterogeneity in native systems and for characterizing the receptor-subtype selectivity of novel opioid ligands.

Chronic μ1 Receptor Silencing in Behavioral and Disease Models

The 3-day duration of μ1 receptor inactivation following a single naloxazone dose enables chronic functional silencing without the need for repeated administration or continuous infusion . This property is particularly advantageous in behavioral paradigms (e.g., conditioned place preference, operant self-administration) where repeated handling or drug delivery would introduce confounding variables. Naloxazone has been applied in endotoxic shock models to probe the role of μ1 receptors in cardiovascular pathophysiology, where it was shown that naloxazone pretreatment prevents the therapeutic effects of naloxone without directly reversing shock, implicating non-μ1 mechanisms in the endogenous opioid response to endotoxemia .

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